molecular formula C16H23N5O4 B1336890 Benzoylalanylarginine CAS No. 71448-11-8

Benzoylalanylarginine

Cat. No.: B1336890
CAS No.: 71448-11-8
M. Wt: 349.38 g/mol
InChI Key: FDSPJMDEWGLXKT-JQWIXIFHSA-N
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Description

Benzoylalanylarginine is a synthetic compound that belongs to the class of peptides It is composed of the amino acids benzoylalanine and arginine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzoylalanylarginine typically involves the coupling of benzoylalanine with arginine. One common method is the use of carbodiimide-mediated coupling reactions, where benzoylalanine is activated with a carbodiimide reagent such as dicyclohexylcarbodiimide (DCC) and then reacted with arginine in the presence of a base like N-methylmorpholine (NMM) to form the peptide bond .

Industrial Production Methods: Industrial production of this compound may involve solid-phase peptide synthesis (SPPS) techniques. In SPPS, the peptide is assembled step-by-step on a solid resin support, allowing for efficient purification and high yield. The process involves repeated cycles of deprotection and coupling reactions, followed by cleavage from the resin and final purification .

Chemical Reactions Analysis

Types of Reactions: Benzoylalanylarginine can undergo various chemical reactions, including:

    Oxidation: The arginine residue can be oxidized to form nitric oxide or other nitrogen-containing species.

    Reduction: The peptide bond can be reduced under specific conditions to yield the corresponding amines.

    Substitution: The benzoyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or peracids can be used as oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed:

Scientific Research Applications

Benzoylalanylarginine has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound for studying peptide synthesis and peptide bond formation.

    Biology: It serves as a substrate for enzyme assays, particularly for proteases like trypsin and chymotrypsin.

    Medicine: Research into its potential therapeutic applications, including as a drug delivery vehicle or as a component in peptide-based drugs.

    Industry: Utilized in the development of biochemical assays and diagnostic tools

Mechanism of Action

The mechanism of action of benzoylalanylarginine involves its interaction with specific enzymes and receptors. For instance, as a substrate for proteases, it binds to the active site of the enzyme, where it undergoes hydrolysis. The molecular targets include the catalytic residues of the enzyme, and the pathways involved are those related to peptide bond cleavage and subsequent product formation .

Comparison with Similar Compounds

    Benzoylphenylalanine: Another benzoylated amino acid with similar properties but different applications.

    Benzoyltyrosine: Similar in structure but contains a phenolic group, leading to different reactivity.

    Benzoylvaline: A branched-chain amino acid derivative with distinct chemical behavior.

Uniqueness: Benzoylalanylarginine is unique due to its combination of benzoyl and arginine residues, which confer specific chemical and biological properties. Its ability to act as a substrate for various proteases makes it particularly valuable in enzymatic studies and biochemical assays .

Properties

IUPAC Name

(2S)-2-[[(2S)-2-benzamidopropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N5O4/c1-10(20-14(23)11-6-3-2-4-7-11)13(22)21-12(15(24)25)8-5-9-19-16(17)18/h2-4,6-7,10,12H,5,8-9H2,1H3,(H,20,23)(H,21,22)(H,24,25)(H4,17,18,19)/t10-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDSPJMDEWGLXKT-JQWIXIFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20221634
Record name Benzoylalanylarginine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20221634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71448-11-8
Record name Benzoylalanylarginine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071448118
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoylalanylarginine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20221634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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